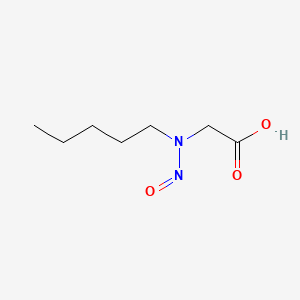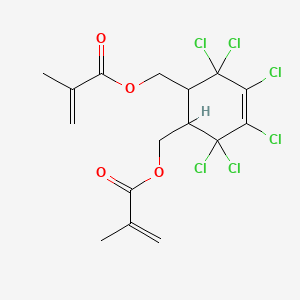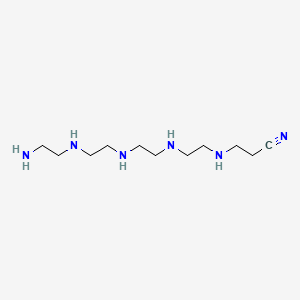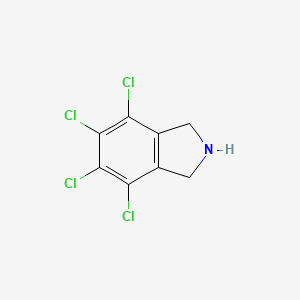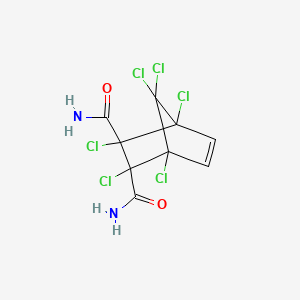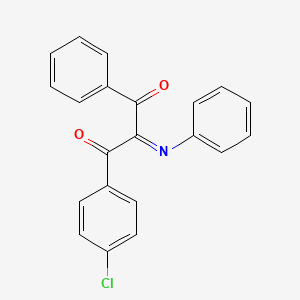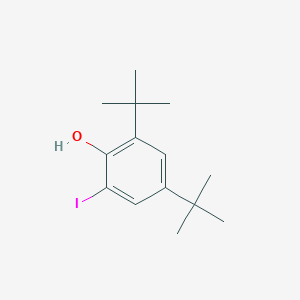
Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- is a chemical compound known for its unique structure and properties It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by tert-butyl groups, and the hydrogen at position 6 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- typically involves the iodination of 2,4-bis(1,1-dimethylethyl)phenol. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like dichloromethane. The reaction conditions usually require a controlled temperature to prevent over-iodination and to ensure the selective substitution at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: The major product is the hydrogenated phenol derivative.
Scientific Research Applications
Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of antioxidants, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to the active site of mitochondrial F1F0 adenosine triphosphate synthase enzymes, inhibiting their function and leading to the disruption of energy production in fungal cells .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Phenol, 2,4-di-tert-butyl-: Similar structure but without the iodine atom, leading to different chemical reactivity and applications.
Uniqueness
Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89209-02-9 |
|---|---|
Molecular Formula |
C14H21IO |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-iodophenol |
InChI |
InChI=1S/C14H21IO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 |
InChI Key |
XAKFDUNVLYZUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


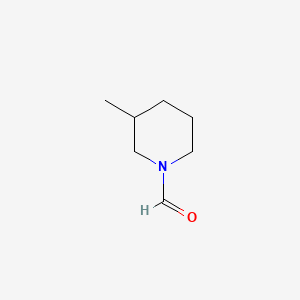
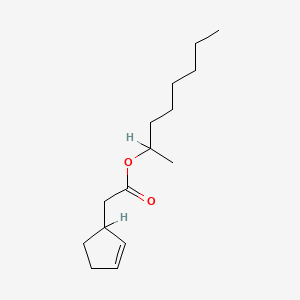
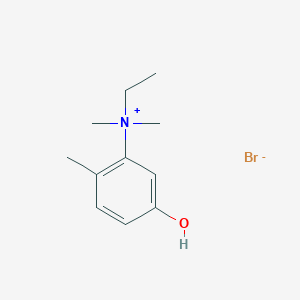
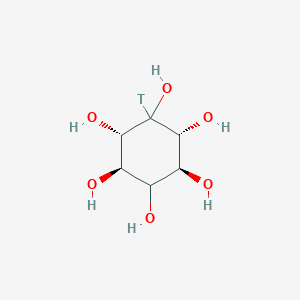
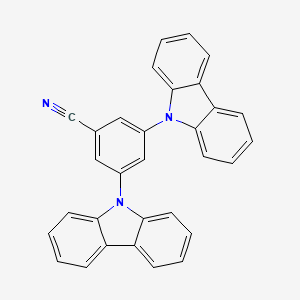

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
